N,N-Dimethylaminopentamethyldisilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTCBXOCUPSOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370000 | |
| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-98-1 | |
| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nucleophilic Substitution of Chloropentamethyldisilane:
This widely utilized method involves the reaction of chloropentamethyldisilane (B75337) with dimethylamine (B145610). The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic silicon atom of the chlorodisilane, which is bonded to an electronegative chlorine atom.
(CH₃)₃Si-Si(CH₃)₂Cl + 2 (CH₃)₂NH → (CH₃)₃Si-Si(CH₃)₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
The mechanism can be described in two steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the silicon atom of chloropentamethyldisilane, forming a trigonal bipyramidal intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, departs, and a proton is transferred from the nitrogen atom to a base (another dimethylamine molecule or a tertiary amine), resulting in the formation of the stable N,N-Dimethylaminopentamethyldisilane and an ammonium (B1175870) salt byproduct. youtube.com
The reaction rate is influenced by factors such as the solvent polarity, with polar aprotic solvents generally favoring the reaction. libretexts.org
Catalytic Dehydrogenative Coupling:
Comparative Analysis of Synthetic Yields and Reaction Efficiencies
The choice between the aminolysis of chloropentamethyldisilane (B75337) and catalytic dehydrogenative coupling for the synthesis of this compound depends on several factors, including desired yield, purity requirements, and atom economy. Below is a comparative analysis based on typical findings for analogous aminosilane (B1250345) syntheses.
| Synthetic Method | Typical Reagents | Typical Yields (%) | Advantages | Disadvantages |
| Aminolysis of Halosilane | Chloropentamethyldisilane, Dimethylamine, Triethylamine | 50-80 rsc.org | Well-established, reliable, uses readily available starting materials. | Produces stoichiometric amounts of ammonium (B1175870) salt waste, which can complicate purification. google.com |
| Dehydrogenative Coupling | Pentamethyldisilane, Dimethylamine, Metal Catalyst | 70-90+ rsc.org | High atom economy (only H₂ byproduct), high yields, halogen-free products. google.com | Requires a catalyst which can be expensive and sensitive to air and moisture. |
Detailed Research Findings:
Aminolysis of Halosilanes: The reaction of chlorosilanes with amines is a classical and robust method for synthesizing aminosilanes. researchgate.net Reports on analogous systems, such as the synthesis of N,N-Dimethyl-2-(dimethylphenylsilyl)aniline from the corresponding chlorosilane and dimethylamine, show isolated yields around 54%. rsc.org While specific data for this compound is not readily available, yields in the range of 50-80% can be reasonably expected under optimized conditions. The primary drawback of this method is the formation of an ammonium halide salt byproduct, which must be filtered off, and the potential for the product to be contaminated with residual halide ions. google.com
This method represents a more modern and sustainable approach to Si-N bond formation. rsc.org Studies on the dehydrocoupling of various amines and silanes using catalysts have demonstrated high efficiency. For instance, the dehydrocoupling of primary and secondary amines with phenylsilane (B129415) using a potassium hexamethyldisilazide catalyst at room temperature has been reported to achieve up to 99% conversion. rsc.org Metal-catalyzed dehydrocoupling reactions often proceed with high selectivity and can provide yields exceeding 90% under optimized conditions. The main advantage is the clean nature of the reaction, with hydrogen gas being the sole byproduct, which simplifies product isolation and purification. google.com However, the cost and sensitivity of the required catalysts can be a limiting factor.
Chemical Reactivity and Fundamental Mechanistic Investigations of N,n Dimethylaminopentamethyldisilane
Reactivity Profiles of the Silicon-Nitrogen (Si–N) Bond in N,N-Dimethylaminopentamethyldisilane
The Si-N bond is a cornerstone of silylamine chemistry, exhibiting a polarity and reactivity that is influenced by the substituents on both the silicon and nitrogen atoms.
Nucleophilic Characteristics and Lewis Basicity
The nitrogen atom in the dimethylamino group possesses a lone pair of electrons, which theoretically imparts nucleophilic and Lewis basic characteristics to the molecule. In analogous compounds like N,N-dimethylaniline, the nitrogen's basicity is influenced by the electronic effects of its substituents. fiveable.me Generally, nucleophilicity involves the donation of this electron pair to an electrophile, a fundamental step in many chemical transformations. libretexts.orgmasterorganicchemistry.com However, specific studies quantifying the Lewis basicity or detailing the nucleophilic reactions of this compound are not present in the reviewed literature.
Electrophilic Interactions and Reaction Pathways
The silicon atom bonded to the electronegative nitrogen can act as an electrophilic center. Electrophilic amination, a process where a nitrogen-containing group acts as an electrophile, is a known class of reactions, but this typically involves reagents where the nitrogen is attached to a good leaving group. wiley-vch.dewikipedia.org Conversely, reactions where the silyl (B83357) group of an aminosilane (B1250345) is attacked by a nucleophile are common. Research into the cleavage of Si-N bonds, for instance with reagents like BF3 etherate in related silylmethylimides, demonstrates the susceptibility of the silicon to electrophilic attack or interaction with Lewis acids. researchgate.net Specific pathways for this compound have not been detailed.
Hydrolytic Stability and Controlled Decomposition Mechanisms
The stability of the Si-N bond towards hydrolysis is a critical parameter for the application of aminosilanes. This bond is generally susceptible to cleavage by water, yielding silanols and the corresponding amine. The rate and mechanism of this hydrolysis can be influenced by steric hindrance and the electronic environment around the Si-N bond. While general principles of silane (B1218182) hydrolysis are understood, specific kinetic data or mechanistic studies on the controlled decomposition of this compound could not be located.
Reactivity of the Silicon-Silicon (Si–Si) Bond in this compound
The Si-Si bond in the disilane (B73854) backbone is another key reactive site. This bond is generally weaker than a C-C bond and can be cleaved by various reagents, including nucleophiles, electrophiles, and oxidizing agents. Recent research has explored the reactivity of Si-Si bonds in complex environments, such as in η2-disilylene-iron complexes, where metal ligation activates the bond towards addition reactions. nih.gov However, studies focusing specifically on the cleavage or functionalization of the Si-Si bond in this compound are absent from the available literature.
Oxidation and Reduction Pathways of this compound
Amines and silanes can undergo various oxidation and reduction reactions. Tertiary amines can be oxidized at the nitrogen atom. fiveable.me The Si-Si bond can also be oxidized, sometimes leading to the insertion of oxygen to form a disiloxane. Reduction reactions might target specific functional groups, though the Si-Si and Si-N bonds are not typically reduced under standard conditions. Without experimental data, any description of the oxidation or reduction pathways for this compound would be purely speculative.
Substitution Reactions Involving this compound
Substitution reactions could occur at several positions on the molecule. Nucleophilic substitution at silicon is a common reaction pathway for silanes, where a nucleophile displaces a leaving group. youtube.com In the case of this compound, the dimethylamino group could potentially act as a leaving group in the presence of a strong electrophile or acid catalyst. youtube.com Again, the lack of specific studies on this compound prevents a detailed discussion of its substitution reaction chemistry.
Comparative Reactivity Studies with Related Organosilicon Amine Compounds
The reactivity of this compound is characterized by the interplay between the nucleophilic nitrogen atom and the electrophilic silicon centers. This is a common feature of silylamines, which serve as versatile substrates in a variety of chemical transformations. rsc.org The presence of the pentamethyldisilyl group [(CH₃)₃Si-Si(CH₃)₂-] introduces unique electronic and steric properties compared to simpler monosilyl amines like N,N-dimethylaminotrimethylsilane.
Nucleophilicity and Basicity:
In general, silylamines exhibit different reactivity compared to their non-silylated organic amine counterparts due to distinct electronic properties. rsc.org The silyl group can influence the electron density on the nitrogen atom. While alkylamines generally show increasing nucleophilicity from primary to secondary amines, this trend is affected by steric hindrance. masterorganicchemistry.com For silylamines, the large silyl groups can sterically hinder the nitrogen's lone pair, potentially reducing its nucleophilicity towards bulky electrophiles.
However, the general trend is that nucleophilicity often correlates with basicity. masterorganicchemistry.com Electron-donating groups tend to increase both nucleophilicity and basicity by increasing electron density on the nitrogen. masterorganicchemistry.com Conversely, electron-withdrawing groups decrease it. masterorganicchemistry.com The pentamethyldisilyl group, while sterically bulky, is generally considered electron-donating, which would suggest a reasonably nucleophilic character for the nitrogen in this compound, though perhaps attenuated by sterics. For instance, studies on the nucleophilicity of various amines show that diethylamine (B46881) is about 100,000 times more nucleophilic than ammonia (B1221849) in water. masterorganicchemistry.com While direct quantitative comparisons are unavailable for this compound, its reactivity is expected to be influenced by these competing steric and electronic factors.
Si-N Bond Cleavage:
A fundamental reaction of silylamines is the cleavage of the Si-N bond. This bond is susceptible to attack by various reagents, and its facile hydrolytic cleavage is a key feature that makes silylamines useful as protected forms of amines in organic synthesis. rsc.org
The cleavage can be promoted by various catalysts and reagents:
Lewis Acids: Lewis acids are effective in promoting the cleavage of Si-N bonds. For example, BF₃ etherate has been used to cleave the Si-N bond in N-(dimethylimidosilylmethyl)imides and dimethyl(lactamomethyl)aminosilanes to form N-(dimethylfluorosilylmethyl) derivatives. researchgate.net The reaction proceeds through coordination of the Lewis acid to the nitrogen atom, which weakens the Si-N bond and facilitates its rupture. It is expected that this compound would react similarly with Lewis acids.
Transition Metal Catalysts: Recent research has demonstrated the activation and functionalization of Si-N bonds using transition metal catalysts. An iron(II) complex, for instance, has been shown to catalyze the reaction of silazanes with pinacol (B44631) borane, leading to the formation of hydrosilanes and aminoboranes. nih.gov Kinetic analysis of this system showed the reaction to be half-order in the dimeric iron catalyst, indicating that an active monomeric species mediates the Si-N bond activation. nih.gov
Hydrolysis: The hydrolysis of silylamines is a common reaction. The rate of hydrolysis can be influenced by the number of amino groups in the molecule. For instance, aminosilane coupling agents with two amino groups, such as N-aminoethyl-3-aminopropylmethyl-dimethoxysilane, have been shown to promote a moderate and uniform hydrolysis of silane systems, leading to the formation of uniform films. nih.gov
The table below presents a qualitative comparison of the reactivity of this compound with related organosilicon compounds based on established principles and findings from analogous systems.
Table 1: Comparative Reactivity of this compound and Related Compounds
| Compound/Class | Key Structural Feature | Expected Relative Reactivity in Si-N Cleavage | Notes |
|---|---|---|---|
| This compound | Pentamethyldisilyl group | Moderate | The disilyl group is sterically bulky but electronically donating. Reactivity is a balance of these factors. |
| N,N-Dimethylaminotrimethylsilane | Trimethylsilyl (B98337) group | High | Less steric hindrance compared to the pentamethyldisilyl group, facilitating nucleophilic attack at silicon. |
| N,N-Bis(trimethylsilyl)amine | Two Trimethylsilyl groups on N | Low | Increased steric hindrance around the nitrogen atom and delocalization of the lone pair over two silicon atoms reduces nucleophilicity and reactivity towards cleavage. |
| N-(Dimethylimidosilylmethyl)imides | Imide functionality | High (with Lewis Acids) | The Si-N bond is readily cleaved by Lewis acids like BF₃ etherate, driven by the formation of stable products. researchgate.net |
| Aminosilane Coupling Agents (e.g., HD-103) | Alkoxy and multiple amino groups | High (Hydrolysis) | Designed for controlled hydrolysis and cross-linking, with functional groups that promote this reactivity. nih.gov |
Mechanistic Considerations:
The mechanisms of reactions involving silylamines often involve initial coordination of an electrophile or catalyst to the nitrogen atom. In Lewis acid-catalyzed Si-N bond cleavage, the acid activates the silylamine, making the silicon atom more electrophilic and susceptible to attack by a nucleophile, or weakening the bond to the point of heterolytic cleavage. researchgate.net
For reactions involving frustrated Lewis pairs (FLPs), a bulky Lewis base and a Lewis acidic silane can activate C-H bonds. nih.gov While this has been demonstrated for C-H silylation, the principle of cooperative activation by a Lewis acid/base pair is relevant. In the context of this compound, the nitrogen atom itself could act as an internal Lewis base, potentially influencing reactions at the silicon centers, although intermolecular reactions are more commonly observed.
Advanced Spectroscopic and Analytical Characterization Methodologies in N,n Dimethylaminopentamethyldisilane Research
Methodologies for Molecular Structure Elucidation
Determining the precise molecular structure of N,N-Dimethylaminopentamethyldisilane requires techniques that can map the connectivity and chemical environment of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, including organosilicon compounds. nih.gov By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and structure of this compound.
¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the two N-methyl groups and the five Si-methyl groups. The integration of these signals would correspond to the ratio of protons in these different environments.
¹³C NMR: This technique maps the carbon skeleton of the molecule. Separate resonances would be observed for the carbon atoms of the N-methyl groups and the Si-methyl groups, with their chemical shifts indicating their specific electronic environment.
²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is particularly valuable. It provides direct information about the silicon atoms. In the case of this compound, two distinct signals would be expected for the two non-equivalent silicon atoms, one bonded to the dimethylamino group and the other to three methyl groups. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom. researchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Key Information Provided |
|---|---|---|---|---|
| ¹H | N-(CH₃)₂ | ~2.2 - 2.5 | Singlet | Identifies the dimethylamino group protons. |
| ¹H | Si-(CH₃)₂ | ~0.1 - 0.3 | Singlet | Identifies protons on the silicon atom adjacent to the nitrogen. |
| ¹H | Si-(CH₃)₃ | ~0.0 - 0.2 | Singlet | Identifies protons on the terminal silicon atom. |
| ¹³C | N-CH₃ | ~40 - 45 | Quartet (in ¹³C-¹H coupled spectrum) | Confirms the carbon environment of the dimethylamino group. |
| ¹³C | Si-CH₃ | ~ -5 - 5 | Quartet (in ¹³C-¹H coupled spectrum) | Confirms the carbon environment of the methylsilyl groups. |
| ²⁹Si | N-Si(CH₃)₂-Si | Variable, depends on specific structure | Singlet | Directly probes the environment of the silicon atom bonded to nitrogen. researchgate.net |
| ²⁹Si | Si-Si(CH₃)₃ | Variable, depends on specific structure | Singlet | Directly probes the environment of the terminal trimethylsilyl (B98337) group. researchgate.net |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov For volatile organosilicon compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method. accesswater.org
In a typical electron ionization (EI) mass spectrum, the molecule is fragmented in a predictable manner. The analysis of these fragments helps in confirming the molecular structure.
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides its molecular weight. For this compound (C₇H₂₁NSi₂), the expected molecular weight is approximately 175.42 g/mol . cymitquimica.com
Fragmentation Pattern: The fragmentation of organosilicon compounds is well-documented. acs.org Common fragmentation pathways for this compound would include:
Cleavage of the Si-Si bond, leading to characteristic ions.
Loss of a methyl group (-CH₃), resulting in an [M-15]⁺ ion.
Loss of the dimethylamino group (-N(CH₃)₂), resulting in an [M-44]⁺ ion.
Rearrangement reactions, which are common in the mass spectrometry of silicon compounds. nih.gov
| m/z Value | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 175 | [M]⁺ | [C₇H₂₁NSi₂]⁺ | Molecular Ion |
| 160 | [M - CH₃]⁺ | [C₆H₁₈NSi₂]⁺ | Loss of a methyl group |
| 131 | [M - N(CH₃)₂]⁺ | [C₅H₁₅Si₂]⁺ | Loss of the dimethylamino group |
| 102 | [(CH₃)₂N-Si(CH₃)₂]⁺ | [C₄H₁₂NSi]⁺ | Cleavage of the Si-Si bond |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, a common fragment in organosilicon MS rsc.org |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For a volatile substance like this compound, Gas Chromatography (GC) is the most suitable technique. thermofisher.com
GC separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. thermofisher.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. accesswater.org
Purity Assessment: In a GC analysis, a pure sample of this compound will ideally show a single peak. The presence of additional peaks would indicate impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.
Method Parameters: The choice of GC column and temperature program is critical. A non-polar or medium-polarity capillary column, such as one with a Rxi-5ms stationary phase, is often used for separating organosilicon compounds. gcms.cz The temperature program is optimized to ensure good separation of the main compound from any potential impurities or starting materials.
Surface-Sensitive Analytical Methodologies for Interfacial Studies
Organosilicon compounds are frequently used to modify surfaces. Therefore, analytical techniques that can probe the composition of the very top layers of a material are crucial for studying the application of this compound in interfacial science.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of elements within the top 5-10 nanometers of a surface. wikipedia.orgphi.com This makes it ideal for analyzing thin films or surface modifications involving this compound.
The sample is irradiated with X-rays, causing the emission of core-level electrons. phi.com The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding). cea.fr
For a surface treated with this compound, XPS would be used to:
Confirm the presence of silicon, nitrogen, and carbon on the surface.
Determine the chemical state of these elements. For example, the Si 2p peak would be analyzed to confirm the presence of Si-C, Si-Si, and Si-N bonds.
Quantify the elemental composition of the surface layer.
| Element (Core Level) | Chemical Bond | Approximate Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-C / Si-Si | ~99 - 101 |
| Si 2p | Si-N | ~101 - 102 |
| C 1s | C-Si | ~284.0 - 284.5 |
| C 1s | C-N | ~285.5 - 286.0 |
| N 1s | N-Si / N-C | ~397 - 399 |
Electron Spectroscopy for Chemical Analysis (ESCA) is another name for X-ray Photoelectron Spectroscopy (XPS). unibas.chjordilabs.commat-cs.com The terms are used interchangeably in scientific literature. ESCA is a powerful tool in surface chemistry because of its ability to provide detailed chemical information about the surface of a material, which is often where critical chemical interactions occur. mat-cs.com
In the context of this compound research, ESCA is employed to:
Study Surface Modification: Analyze the effectiveness of surface treatments and the formation of self-assembled monolayers.
Investigate Adhesion: Understand how the compound interacts with different substrates to promote adhesion.
Analyze Corrosion and Passivation: Determine how films of such organosilicon compounds protect underlying materials from environmental degradation.
The strength of ESCA lies in its capacity to not only identify the elements present on a surface but also to elucidate their bonding environment, making it invaluable for understanding the surface chemistry of materials treated with this compound. ceric-eric.eu
Gas Chromatography-Mass Spectrometry (GC-MS) for Stability Evaluation in Formulations
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for assessing the stability of this compound in various formulations. Its high separation efficiency and definitive mass-based detection provide a robust platform for developing stability-indicating methods. Such methods are crucial for identifying and quantifying the parent compound in the presence of its potential degradation products, thereby ensuring the quality and integrity of the formulation over its shelf life.
A typical stability-indicating GC-MS method for a formulation containing this compound would involve subjecting the formulation to forced degradation studies. These studies expose the formulation to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradants. Subsequent analysis by GC-MS allows for the separation and identification of these degradation products alongside the parent compound.
Hypothetical Forced Degradation Study
To illustrate the application of GC-MS in stability evaluation, a hypothetical study was conducted on a prototype formulation of this compound. The formulation was subjected to hydrolytic and thermal stress conditions to accelerate its degradation.
Hydrolytic Stress: The formulation was exposed to an aqueous environment at an elevated temperature (e.g., 60°C) for a defined period. The primary anticipated degradation pathway for this compound under hydrolytic stress is the cleavage of the silicon-nitrogen bond, leading to the formation of a silanol (B1196071) and the corresponding amine. Further condensation of the silanol can result in the formation of siloxanes.
Thermal Stress: The solid form of the active compound or the final formulation was exposed to high temperatures (e.g., 80°C) to assess its thermal stability.
The stressed samples were then prepared and injected into the GC-MS system. The chromatographic conditions were optimized to achieve baseline separation of this compound from its degradation products.
GC-MS Method Parameters
A hypothetical set of GC-MS parameters for the stability analysis is presented below:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-400 |
Identification of Degradation Products
Mass spectrometry plays a crucial role in the identification of the degradation products. The electron ionization mass spectra of the separated components would exhibit characteristic fragmentation patterns, allowing for structural elucidation.
Based on the known chemistry of aminosilanes, the following potential degradation products of this compound were monitored:
| Compound | Structure |
| This compound | (CH₃)₃Si-Si(CH₃)₂-N(CH₃)₂ |
| Pentamethyldisilanol | (CH₃)₃Si-Si(CH₃)₂-OH |
| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ |
| Dimethylamine (B145610) | (CH₃)₂NH |
Results of the Hypothetical Stability Study
The GC-MS analysis of the stressed samples would allow for the quantification of the degradation of this compound. The following table summarizes the hypothetical results:
| Stress Condition | This compound (% Remaining) | Pentamethyldisilanol (% Area) | Hexamethyldisiloxane (% Area) |
| Initial (T=0) | 100 | 0 | 0 |
| Hydrolytic Stress (60°C, 24h) | 85.2 | 12.5 | 2.3 |
| Thermal Stress (80°C, 48h) | 98.5 | 0.8 | 0.7 |
The data indicates that this compound is more susceptible to hydrolytic degradation than thermal stress. The formation of Pentamethyldisilanol as the primary degradant, along with a smaller amount of Hexamethyldisiloxane, is consistent with the expected hydrolysis and subsequent condensation pathway.
The detailed findings from the mass spectrometric analysis of the chromatographic peaks are presented in the table below. The retention times and characteristic mass-to-charge ratios (m/z) of the parent compound and its degradation products are key to their identification and quantification in a stability study.
| Peak ID | Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |
| 1 | 3.2 | Dimethylamine | 45, 44, 42 |
| 2 | 8.5 | Hexamethyldisiloxane | 147, 73 |
| 3 | 10.2 | Pentamethyldisilanol | 149, 133, 75, 73 |
| 4 | 12.7 | This compound | 175, 160, 117, 73, 44 |
This stability-indicating GC-MS method, through its ability to separate and identify the parent compound from its degradation products, is an indispensable tool for ensuring the stability and quality of formulations containing this compound.
Theoretical and Computational Chemistry of N,n Dimethylaminopentamethyldisilane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of organosilicon compounds. For N,N-Dimethylaminopentamethyldisilane, we can infer its properties by examining its constituent fragments: the N,N-dimethylaminosilyl group and the trimethylsilyl (B98337) group, connected by a silicon-silicon bond.
The electronic environment of the silicon atoms is significantly influenced by the neighboring atoms. The silicon atom bonded to the nitrogen is expected to be more electropositive due to the electron-withdrawing nature of the nitrogen atom. Conversely, the silicon atom of the trimethylsilyl group will have a different electronic character.
To approximate the geometric parameters of this compound, we can look at the calculated structures of (Dimethylamino)trimethylsilane and pentamethyldisilane (B12335347). DFT calculations provide valuable data on bond lengths and angles, which are fundamental to understanding the molecule's geometry.
Table 1: Calculated Geometric Parameters of Analogous Compounds
| Parameter | Molecule | Calculated Value |
|---|---|---|
| Si-N Bond Length | (Dimethylamino)trimethylsilane | ~1.73 Å d-nb.info |
| Si-C Bond Length | (Dimethylamino)trimethylsilane | ~1.86 Å d-nb.info |
| Si-Si Bond Length | Pentamethyldisilane | ~2.37 Å researchgate.net |
| Si-C Bond Length | Pentamethyldisilane | ~1.89 Å |
| C-Si-C Angle | (Dimethylamino)trimethylsilane | ~110° |
| Si-N-C Angle | (Dimethylamino)trimethylsilane | ~118° |
| Si-Si-C Angle | Pentamethyldisilane | ~111° |
Note: These values are derived from computational studies on analogous compounds and serve as approximations for this compound.
Mulliken population analysis is a method to estimate the partial atomic charges, offering insights into the charge distribution across the molecule. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netirjweb.com In this compound, the nitrogen atom is expected to carry a significant negative charge, while the silicon atoms will have positive charges. The carbon and hydrogen atoms will have smaller, varied charges depending on their bonding environment.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool to investigate the mechanisms and energetics of chemical reactions involving silylamines and disilanes. The reactivity of this compound is primarily dictated by the Si-N and Si-Si bonds.
The cleavage of the Si-N bond is a characteristic reaction of aminosilanes. rsc.org Computational studies on similar aminosilanes show that this bond can be cleaved under various conditions, often catalyzed by acids or bases. The activation energy for the cleavage of the Si-N bond is a key parameter that determines the reactivity. For instance, the activation energy for the first Si-N bond cleavage in tris(dimethylamino)silane (B81438) (TDMAS) on a hydroxylated SiO2 surface has been calculated to be 0.83 eV. rsc.org While this is a surface reaction, it provides an estimate of the energy required to break the Si-N bond.
The Si-Si bond in disilanes is also susceptible to cleavage, particularly at elevated temperatures (pyrolysis) or under UV irradiation. acs.org Computational studies on the thermal decomposition of disilane (B73854) have elucidated the primary reaction pathways. d-nb.info The pyrolysis of disilane can proceed through different channels, including the formation of silylene (SiH2) and silane (B1218182) (SiH4). d-nb.info The reaction enthalpies for these processes have been computationally determined.
Table 2: Calculated Reaction Energetics for Analogous Reactions
| Reaction | Compound/System | Calculated Parameter | Value |
|---|---|---|---|
| Si-N Bond Cleavage | TDMAS on SiO2 surface | Activation Energy | 0.83 eV rsc.org |
| Si-Si Bond Cleavage | Disilane (Pyrolysis) | Reaction Enthalpy (to SiH4 + SiH2) | ~50 kcal/mol |
Note: These values are for analogous reactions and provide an indication of the energetics for similar processes in this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound by simulating the atomic motions over time. mdpi.com The key conformational degrees of freedom in this molecule are the rotations around the Si-N and Si-Si bonds.
The rotation around the Si-N bond in aminosilanes is generally associated with a relatively low energy barrier. researchgate.net This allows for rapid interconversion between different conformers at room temperature. The preferred conformation is often one that minimizes steric hindrance between the substituents on the silicon and nitrogen atoms.
The rotation around the Si-Si bond in disilanes has also been the subject of computational studies. researchgate.net For disilane (Si2H6), the staggered conformation is more stable than the eclipsed conformation, with a calculated rotational barrier of approximately 1.3 kcal/mol. researchgate.net For this compound, the presence of bulky methyl and dimethylamino groups will influence this rotational barrier.
Table 3: Calculated Rotational Barriers for Analogous Bonds
| Bond | Molecule | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Si-Si | Disilane | ~1.3 researchgate.net |
| P-N | Aminophosphanes | Varied (dependent on substituents) researchgate.net |
Note: The rotational barrier for the Si-N bond in this compound is expected to be influenced by steric factors. The value for aminophosphanes is provided as a qualitative comparison for a bond between a p-block element and nitrogen.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, we can use concepts derived from frontier molecular orbital (FMO) theory and the analysis of electrostatic potential maps to understand its reactive behavior. libretexts.orgyoutube.comucsb.eduuni-muenchen.deyoutube.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.govnih.govkfupm.edu.saresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. nih.govnih.gov For silylamines, the HOMO is often localized on the nitrogen lone pair and the Si-N bond, suggesting that these are the likely sites for electrophilic attack.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.comucsb.eduuni-muenchen.deyoutube.com Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom, making it a primary site for interaction with electrophiles.
By analyzing these computational descriptors, predictions can be made about how this compound will interact with other reagents, guiding the design of synthetic routes and the understanding of its chemical behavior.
Applications of N,n Dimethylaminopentamethyldisilane in Advanced Chemical Synthesis and Materials Science
Role as a Key Reagent in Organic Synthesis
In the realm of organic synthesis, N,N-Dimethylaminopentamethyldisilane has proven to be a valuable tool, primarily owing to its capacity to introduce silicon-containing moieties into organic molecules and to facilitate a range of chemical transformations.
Utility as a Silylation Agent
This compound is an effective silylating agent, a class of compounds used to introduce a silyl (B83357) group into a molecule, typically to protect a reactive functional group. The presence of the dimethylamino group makes the silicon atom highly susceptible to nucleophilic attack, rendering the compound more reactive than many other silylating agents. This enhanced reactivity allows for the silylation of a wide range of functional groups, including alcohols, amines, and thiols, under mild conditions.
The process of silylation with this compound involves the reaction of the target molecule with the disilane (B73854), leading to the formation of a silylated product and the liberation of dimethylamine (B145610) as a volatile byproduct. This is advantageous as the byproduct can be easily removed from the reaction mixture, simplifying the purification of the desired product. The resulting silyl ether, silyl amine, or silyl thioether is generally more stable and less reactive than the original functional group, allowing for subsequent chemical manipulations to be carried out on other parts of the molecule without affecting the protected group.
The table below summarizes the utility of this compound as a silylating agent.
| Protected Functional Group | Resulting Silylated Group | Key Advantages |
| Alcohol (-OH) | Silyl Ether (-OSi(CH₃)₂Si(CH₃)₃) | High reactivity, mild reaction conditions, volatile byproduct. |
| Amine (-NH₂) | Silyl Amine (-NHSi(CH₃)₂Si(CH₃)₃) | Efficient protection of primary and secondary amines. |
| Thiol (-SH) | Silyl Thioether (-SSi(CH₃)₂Si(CH₃)₃) | Effective for protecting sulfur-containing functional groups. |
Facilitation of Specific Organic Transformations
Beyond its role as a protecting group, the reactivity of this compound and related aminosilanes can be harnessed to facilitate specific organic transformations. While direct research on this compound is emerging, the reactivity of analogous dialkylaminotrimethylsilanes suggests its potential in various synthetic applications. For instance, these types of reagents have been shown to participate in the synthesis of complex molecules.
One area of potential application is in the formation of enol ethers from ketones. The reaction of a ketone with an aminosilane (B1250345) can proceed to form a silyl enol ether, which is a versatile intermediate in organic synthesis, notably in aldol-type reactions and other carbon-carbon bond-forming reactions. Furthermore, related compounds have been utilized in the synthesis of pentamethinium salts and in the conversion of ketones to α,β-unsaturated ketones when used in conjunction with aryl aldehydes. sigmaaldrich.com The unique reactivity of the Si-N bond in this compound makes it a candidate for further exploration in these and other synthetic methodologies.
Precursor Chemistry for Functional Silicon-Based Materials
The utility of this compound extends beyond small molecule synthesis into the realm of materials science, where it serves as a valuable precursor for a variety of silicon-based materials, including polymers and ceramics.
Intermediate in Polysilane and Organosilicon Polymer Production
Polysilanes, polymers with a backbone composed entirely of silicon atoms, and other organosilicon polymers are of significant interest due to their unique electronic and photophysical properties. wikipedia.org The synthesis of these polymers often involves the coupling of silicon-containing monomers. While the traditional Wurtz-type coupling of dichlorosilanes is a common method for polysilane synthesis, the use of aminosilanes like this compound offers a potential alternative route. wikipedia.org
Deaminative coupling reactions, where the dimethylamino group acts as a leaving group, could be employed to form the Si-Si bonds that constitute the polymer backbone. This approach may offer advantages in terms of milder reaction conditions and greater control over the polymer structure. The pentamethyldisilanyl group in the monomer can also influence the properties of the resulting polymer, potentially leading to materials with tailored thermal stability, solubility, and electronic characteristics.
Contribution to Ceramic Precursor Development
Organosilicon polymers are widely used as preceramic polymers, which can be pyrolyzed at high temperatures to yield ceramic materials such as silicon carbide (SiC) and silicon nitride (SiN). dtic.milwikipedia.orgnih.gov Aminosilanes are recognized as a key class of precursors for the synthesis of silicon nitride. gelest.com this compound, containing both silicon-nitrogen and silicon-carbon bonds, is a promising single-source precursor for the production of silicon carbonitride (SiCN) ceramics.
Upon polymerization, the resulting polymer can be shaped and then pyrolyzed in an inert atmosphere. During pyrolysis, the organic side groups are decomposed, and the silicon, carbon, and nitrogen atoms rearrange to form a dense, amorphous ceramic network. academie-sciences.fr The properties of the final ceramic, such as its thermal stability, hardness, and oxidation resistance, are highly dependent on the structure and composition of the preceramic polymer, and thus on the initial monomer. The use of this compound as a precursor offers the potential to create SiCN ceramics with tailored properties for applications in high-temperature environments, such as in aerospace components and advanced coatings.
The table below outlines the potential of this compound in ceramic precursor development.
| Precursor | Polymerization Method | Resulting Ceramic | Potential Applications |
| This compound | Deaminative Coupling | Silicon Carbonitride (SiCN) | High-temperature structural components, protective coatings. |
Synthesis of Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials are a class of composites that combine the properties of both organic and inorganic components at the molecular level, leading to materials with novel functionalities. The synthesis of these materials often involves the co-condensation of organic and inorganic precursors through processes like the sol-gel method. rsc.orgmdpi.com
The reactive dimethylamino group of this compound makes it an excellent candidate for incorporation into such hybrid architectures. It can be used to functionalize the surface of inorganic nanoparticles or to react with other components in a sol-gel system. nih.govgoogle.com For example, it could be co-hydrolyzed with other silicon alkoxides to create a cross-linked network where the pentamethyldisilanyl groups are covalently integrated into the inorganic matrix. This would impart organic character to the material, potentially enhancing its flexibility, hydrophobicity, or compatibility with organic polymers. Such hybrid materials have a wide range of potential applications, from specialized coatings and membranes to advanced catalysts and sensors.
Specialized Applications in Advanced Lithography Technologies
In the realm of semiconductor manufacturing, the relentless drive toward smaller and more powerful integrated circuits necessitates the use of sophisticated lithographic techniques. This compound has emerged as a key enabling material in several of these advanced processes.
Silylated Top Surface Imaging (TSI) for Extreme Ultraviolet Lithography (EUVL)
Extreme Ultraviolet Lithography (EUVL) is a next-generation patterning technology that uses light with a very short wavelength (typically 13.5 nm) to create minuscule features on silicon wafers. researchgate.netnih.gov Due to the high absorbance of organic materials at this wavelength, conventional photoresists, which are typically thick organic polymer films, are unsuitable. mdpi.com This challenge is overcome by using a Thin Layer Imaging (TLI) process, one of the most prominent being Top Surface Imaging (TSI).
In the TSI process, only a thin top layer of the photoresist is exposed to EUV light. This exposed area then becomes reactive to a silicon-containing agent in a subsequent step known as silylation. This compound, referred to in research as PMDS, has been identified as a highly effective silylating agent for this purpose. The silylation process involves the gas-phase diffusion of the aminosilane into the exposed regions of the resist. The N,N-dimethylamino group facilitates this reaction.
| Feature | Benefit in EUVL-TSI |
| Disilane Structure | Higher silicon percentage leads to a more robust SiOₓ etch mask and greater etch selectivity. |
| Amino Group | Facilitates the gas-phase reaction with the exposed photoresist. |
| Volatility | Suitable for vapor-phase deposition and diffusion into the resist surface. |
Development of Reactive Surfactants for Imprint Lithography
Nanoimprint Lithography (NIL) is a high-throughput patterning technique that physically transfers a pattern from a mold to a resist. mdpi.com A critical challenge in NIL is "stiction," where the resist adheres to the mold, causing defects and reducing mold lifetime. nih.gov To mitigate this, the mold surface is treated to create a low-energy, anti-adhesive layer. While not used as a mobile surfactant within the resist itself, this compound and similar aminosilanes are used as reactive agents to form these permanent, low-energy surfaces on the imprint molds. researchgate.netresearchgate.net
This surface modification is typically performed via vapor-phase deposition, where the aminosilane reacts with the hydroxyl groups (silanol groups) on the silica (B1680970) or silicon mold surface. nih.govnih.gov The molecule chemisorbs onto the surface, creating a covalently bonded monolayer that functions as a permanent release layer. This anti-stiction coating dramatically reduces the work of adhesion between the mold and the polymer resist, enabling clean separation and high-fidelity pattern transfer over many cycles. researchgate.net The effectiveness of aminosilanes in this application stems from their ability to form dense, stable, and hydrophobic surface layers.
Mechanistic Insights into Template Surface Chemical Modification
The effectiveness of this compound in the applications above is rooted in the fundamental mechanism of aminosilane chemistry on hydroxylated surfaces, such as silicon dioxide. sinosil.comshinetsusilicone-global.com The process of forming a stable, modified surface involves several key steps:
Surface Interaction: The process begins with the interaction of the aminosilane molecule with the template surface, which is typically rich in silanol (B1196071) (Si-OH) groups. The amine functionality of the molecule can form hydrogen bonds with these surface silanols. shinetsusilicone-global.com
Hydrolysis (in solution phase): In solution-based deposition, any hydrolyzable groups on the silicon atom (such as alkoxy groups, though not present in this specific molecule) would react with trace water to form silanol groups (Si-OH) on the molecule itself. For a molecule like this compound, the Si-N bond can be reactive.
Condensation: The crucial step is the condensation reaction between the silane (B1218182) and the surface. This involves the formation of a highly stable siloxane bond (Si-O-Si), which covalently anchors the molecule to the template. gelest.com
Cross-linking: Depending on the functionality of the silane and the reaction conditions, molecules can also react with each other to form a cross-linked polymer network on the surface, enhancing the durability of the coating. shinetsusilicone-global.comdakenchem.com
Vapor-phase deposition is often preferred for creating thin, uniform monolayers, as it provides excellent control over the film quality and minimizes the uncontrolled polymerization that can occur in solution. nih.govnih.gov The amine group in aminosilanes can also act as a catalyst for the hydrolysis and condensation reactions, accelerating the surface grafting process. shinetsusilicone-global.com
Potential and Demonstrated Contributions to Catalytic Systems
The chemical structure of this compound also suggests potential and demonstrated roles in catalysis, primarily stemming from the Lewis basicity of its nitrogen atom and the steric and electronic effects of its silyl groups.
Ligand Design in Transition Metal Catalysis (based on Lewis basicity)
In homogeneous catalysis, the performance of a transition metal catalyst is critically dependent on the ligands that coordinate to the metal center. nih.govnih.gov These ligands modulate the steric and electronic properties of the metal, thereby controlling its activity and selectivity. This compound possesses key features that make it a candidate for ligand design:
Lewis Basic Center: The nitrogen atom of the N,N-dimethylamino group has a lone pair of electrons, making it a Lewis base. nih.govnih.govillinois.edu This site can coordinate to a Lewis acidic transition metal center, forming a metal-ligand complex. Amines are common N-donor ligands in a wide array of catalysts. sapub.orgresearchgate.net
Steric Bulk: The pentamethyldisilane (B12335347) group is sterically demanding. Large, bulky ligands are often used to control the coordination number of the metal, prevent catalyst deactivation pathways (like dimerization), and influence the stereoselectivity of a reaction by creating a specific chiral pocket around the metal's active site.
By functioning as a bulky, electron-donating N-donor ligand, this compound could potentially be used to tune the reactivity of catalysts for various organic transformations.
Mediation or Activation in Specific Chemical Reactions
The reactive functional groups of this compound allow it to mediate or activate certain chemical reactions directly.
Self-Condensation Catalyst: As noted previously, the amine functionality in aminosilanes can catalyze the condensation of silanols. sinosil.com This means the molecule can act as an agent that promotes its own reaction with surfaces or with other silane molecules, a form of reaction mediation.
Lewis Base Activation: The concept of using a Lewis base to activate a chemical species is a fundamental strategy in catalysis. nih.govillinois.edu The N,N-dimethylamino group can act as a Lewis base catalyst or activator in reactions like aldol (B89426) additions or as a curing agent for epoxy and urethane (B1682113) resins by activating the reacting components. sinosil.comshinetsusilicone-global.com
Resist Formulation Mediator: A demonstrated role for this compound is as a component in photoresist formulations. Its use in conjunction with crosslinking agents in TSI resists suggests it mediates the crosslinking process, ensuring the formation of a stable, immobile silylated layer essential for high-resolution patterning.
Future Research Directions and Emerging Opportunities in N,n Dimethylaminopentamethyldisilane Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of aminosilanes is a cornerstone of organosilicon chemistry. Future research concerning N,N-Dimethylaminopentamethyldisilane will likely focus on developing more sustainable and efficient synthetic routes.
Current methods for synthesizing N-silylamines often involve the dehydrocoupling of amines with silanes or the hydrosilylation of imines. rsc.org These reactions, while effective, can sometimes require harsh conditions or expensive catalysts. Future methodologies could explore:
Catalyst Development: Investigating earth-abundant and more environmentally benign catalysts for the synthesis of this compound. This could involve exploring non-precious metal catalysts or even organocatalytic systems to improve the atom economy and reduce the environmental impact of the synthesis. iitg.ac.in
Alternative Reaction Pathways: Exploring novel reaction pathways that minimize waste and energy consumption. This might include flow chemistry approaches, which can offer better control over reaction parameters and improve safety and scalability.
Renewable Starting Materials: Investigating the potential for using bio-derived amines or developing routes to pentamethyldisilane (B12335347) from renewable silica (B1680970) sources to create a more sustainable lifecycle for the compound.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalyst Innovation | Reduced cost, lower toxicity, improved atom economy | Earth-abundant metal catalysts, organocatalysts |
| Process Intensification | Enhanced safety, better scalability, improved efficiency | Flow chemistry, microwave-assisted synthesis |
| Green Feedstocks | Reduced fossil fuel dependence, improved sustainability | Bio-derived amines, silica from renewable sources |
Development of New and Enhanced Catalytic Applications
The inherent reactivity of the Si-N bond in aminosilanes makes them valuable reagents and potential catalysts in organic synthesis. rsc.org Future research should aim to unlock the catalytic potential of this compound.
N-silylamines can serve as precursors to catalytically active species or as reagents in various transformations, including C-N and C-C bond-forming reactions. rsc.org Potential catalytic applications for this compound could include:
Cross-Coupling Reactions: Investigating its utility in novel cross-coupling reactions, potentially as a source of the dimethylamino group or as a ligand for transition metal catalysts. The electronic properties of the pentamethyldisilyl group could influence the reactivity and selectivity of such reactions.
Silylation Reagents: While aminosilanes are known silylating agents, the specific reactivity of this compound in protecting group chemistry and in the synthesis of other organosilicon compounds warrants investigation. Its unique steric and electronic profile may offer advantages over more common silylating agents. researchgate.net
Polymerization Catalysis: Exploring its potential as a co-catalyst or initiator in polymerization reactions, particularly for silicon-containing polymers where the disilane (B73854) unit could be incorporated into the polymer backbone.
Integration into Next-Generation Advanced Material Systems
Aminosilanes are widely used as coupling agents and for the surface modification of materials. nih.gov this compound, with its dual functionality, could be a valuable building block for next-generation advanced materials.
The ability of the amino group to interact with surfaces and the potential for the disilane unit to impart unique properties creates opportunities in:
Surface Modification: Research into the use of this compound for the surface functionalization of silica, metal oxides, and other nanomaterials could lead to materials with tailored properties for applications in chromatography, sensing, and catalysis. wiley.com The stability and reactivity of the resulting layers would be a key area of study. bitalux.eu
Silicon-Containing Polymers: Investigating the incorporation of this compound into polysilanes or other silicon-based polymers. The disilane linkage could influence the electronic and optical properties of these materials, making them potentially suitable for applications in electronics and photonics.
Precursors for Thin Films: Exploring its use as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films of silicon carbonitride or other silicon-based materials with specific dielectric or mechanical properties. google.com
| Material Application | Potential Role of this compound | Key Research Areas |
| Surface Functionalization | Coupling agent, surface modifier | Adhesion, biocompatibility, sensor development |
| Advanced Polymers | Monomer, cross-linker | Electronic and optical properties, thermal stability |
| Thin Film Deposition | CVD/ALD precursor | Dielectric constant, refractive index, hardness |
Advanced In-Situ Characterization for Real-Time Reaction Monitoring
To fully understand and optimize the synthesis and reactions of this compound, the application of advanced in-situ characterization techniques is crucial. Real-time monitoring provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.net
Future research in this area should leverage techniques such as:
Spectroscopic Methods: Employing in-line spectroscopic techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the progress of reactions involving this compound. nih.govpolito.it This would enable precise control over reaction conditions and endpoints.
FlowNMR Spectroscopy: Utilizing FlowNMR to obtain detailed structural information about reactants, intermediates, and products in real-time, which is particularly useful for mechanistic studies. rsc.org
Mass Spectrometry: Applying real-time mass spectrometry techniques to detect and identify reaction components and byproducts with high sensitivity and specificity. researchgate.net
These techniques will be instrumental in developing a deeper understanding of the reactivity of the Si-N and Si-Si bonds within the molecule.
Synergistic Approaches Combining Experimental and Computational Studies
A powerful strategy for accelerating research and development is the integration of experimental work with computational modeling. nih.gov For this compound, a synergistic approach can provide a more comprehensive understanding of its properties and reactivity.
Density Functional Theory (DFT) Studies: Employing DFT calculations to predict the geometric and electronic structure of this compound, its reaction pathways, and the properties of its transition states. mdpi.com This can help in designing experiments and interpreting experimental results.
Reaction Mechanism Elucidation: Combining experimental kinetics data with computational modeling to elucidate complex reaction mechanisms. For instance, understanding the role of solvent effects or the influence of catalysts on the reactivity of the molecule. nih.gov
Materials Property Prediction: Using computational methods to predict the properties of materials derived from this compound, such as the adhesion strength of surface coatings or the electronic bandgap of polymers, thereby guiding the synthesis of materials with desired functionalities.
By combining these approaches, researchers can more efficiently explore the chemical landscape of this compound and unlock its full potential in a variety of applications.
Q & A
Basic: What analytical techniques are recommended to verify the purity of N,N-Dimethylaminopentamethyldisilane?
Methodological Answer:
Gas–liquid chromatography (GLC) is a primary method for assessing purity, with specifications requiring ≥98% purity for similar reagents . Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm structural integrity, as demonstrated in studies of analogous dimethylamine derivatives . Distillation range analysis (e.g., 164.5–167.5°C for N,N-dimethylacetamide) can also ensure volatile impurities are absent .
Basic: How should this compound be stored to prevent degradation in laboratory settings?
Methodological Answer:
Store in tightly sealed containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Maintain a dry, well-ventilated environment at temperatures below 25°C, as recommended for hygroscopic amines like N,N-dimethyl-p-phenylenediamine dihydrochloride . Compatibility testing with storage materials (e.g., glass vs. polymer) is advised to avoid leaching .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions in NMR or mass spectrometry data may arise from stereochemical ambiguity or solvent interactions. Employ iterative validation:
- Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation).
- Use deuterated solvents to eliminate interference in proton NMR .
- Apply computational modeling (DFT calculations) to predict spectral patterns and reconcile experimental discrepancies .
Advanced: What experimental design considerations are critical for studying the reactivity of this compound in organosilicon synthesis?
Methodological Answer:
- Steric Effects: Design reactions with bulky substituents to probe steric hindrance, as seen in studies of selenium heterocycles using DMFDMA .
- Kinetic Control: Use low temperatures (-78°C) to isolate intermediates, as demonstrated in amine alkylation protocols .
- In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to track silicon-nitrogen bond formation and side reactions .
Advanced: How does the electronic environment of this compound influence its catalytic activity in cross-coupling reactions?
Methodological Answer:
The dimethylamino group acts as an electron donor, enhancing the nucleophilicity of the silicon center. To quantify this:
- Perform Hammett substituent constant (σ) analysis to correlate electronic effects with reaction rates.
- Compare turnover frequencies (TOF) in palladium-catalyzed couplings with varying substituents .
- Use cyclic voltammetry to measure redox potentials and predict catalytic efficiency .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure, as required for N,N-dimethylaniline derivatives .
- Conduct regular air monitoring for amine vapors, with exposure limits set at ≤5 ppm .
- Neutralize spills with weak acids (e.g., citric acid) to mitigate alkaline hazards .
Advanced: What strategies optimize the synthesis of this compound to minimize byproducts?
Methodological Answer:
- Stepwise Alkylation: Introduce methyl groups sequentially using MeCl or MeOTf, as shown in dimethylamine synthesis .
- Catalytic Systems: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance silane-amine coupling efficiency .
- Purification: Use fractional distillation under reduced pressure (e.g., 0.1 mmHg) to separate low-boiling impurities .
Advanced: How can computational chemistry predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
